molecular formula C19H27IO B151588 (3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 32138-69-5

(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Katalognummer B151588
CAS-Nummer: 32138-69-5
Molekulargewicht: 398.3 g/mol
InChI-Schlüssel: DHZJEYGWSNDRGN-USOAJAOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol” is a chemical compound with the molecular formula C19H27IO . It is also known by other names such as 17-Iodoandrosta-5,16-dien-3beta-ol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopenta[a]phenanthren-3-ol core, which is a common structural motif in many natural products and pharmaceuticals . The compound also contains an iodine atom at the 17-position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research on similar compounds, such as the study by Zhou, Huang, Zhang, Wang, and Huang (2015), focuses on the crystal structure of steroidal systems. These studies, including the analysis of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate and similar compounds, help in understanding the molecular conformations and intermolecular interactions that are crucial for pharmaceutical applications and material science (Zhou et al., 2015).

Medicinal Chemistry

Ketuly, Hadi, Khaledi, and Tiekink (2010) examined compounds like 5,22-Stigmastadien-3β-yl p-toluenesulfonate, focusing on their molecular orientations and potential interactions in the crystal. These studies contribute to understanding the structural basis for the biological activity of steroidal compounds, which is essential in medicinal chemistry and drug design (Ketuly et al., 2010).

Antimicrobial and Antitumor Activities

Shaheen, Ali, Rosario, and Shah (2014) explored the synthesis of triorganotin(IV) derivatives of sodium deoxycholate, closely related to the compound . Their research focused on the antimicrobial and antitumor activities of these compounds, highlighting the potential therapeutic applications of steroidal derivatives in treating infections and cancers (Shaheen et al., 2014).

Interaction with Biological Systems

In 2011, Skariyachan et al. conducted computer-aided screening and evaluation of herbal therapeutics against MRSA infections. They examined compounds, including β-sitosterol, which is structurally related to the compound . Such studies are crucial in discovering new therapeutic agents and understanding how steroidal compounds interact with biological systems, particularly in combating antibiotic-resistant bacteria (Skariyachan et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Zukünftige Richtungen

The future directions for this compound could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, etc., could be explored .

Eigenschaften

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZJEYGWSNDRGN-USOAJAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454083
Record name (3beta)-17-Iodoandrosta-5,16-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

CAS RN

32138-69-5
Record name (3beta)-17-Iodoandrosta-5,16-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: Why is 17-Iodoandrosta-5,16-dien-3beta-ol a compound of interest in the development of novel anti-androgen therapies?

A1: 17-Iodoandrosta-5,16-dien-3beta-ol serves as a crucial synthetic precursor in the development of novel anti-androgen therapies. [] Specifically, the study utilized this compound in a palladium-catalyzed cross-coupling reaction with tributylstannyl diazines to synthesize steroidal C-17 pyrazines. [] This class of compounds, including those derived from 17-Iodoandrosta-5,16-dien-3beta-ol, exhibited promising activity as both inhibitors of the CYP17 enzyme (responsible for androgen biosynthesis) and antagonists of the androgen receptor (AR). [] By blocking both androgen production and activity, these compounds offer a multi-pronged approach to treat prostate cancer, which relies heavily on androgens for growth.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.